3,4-Difluoro-2-methoxyaniline CAS number 114076-35-6
3,4-Difluoro-2-methoxyaniline CAS number 114076-35-6
An In-depth Technical Guide to 3,4-Difluoro-2-methoxyaniline (CAS: 114076-35-6)
This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methoxyaniline, a key intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Physicochemical Properties
3,4-Difluoro-2-methoxyaniline is a fluorinated aromatic amine. The introduction of fluorine and methoxy groups into the aniline scaffold significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.[1][2] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 114076-35-6 | [3][4] |
| Molecular Formula | C₇H₇F₂NO | [3][4][5] |
| Molecular Weight | 159.13 g/mol | [3][4][5] |
| IUPAC Name | 3,4-difluoro-2-methoxyaniline | [6] |
| Synonyms | 2-Amino-5,6-difluoroanisole, 3,4-difluoro-2-methoxyphenylamine | [3][5] |
| Appearance | Not specified; related compounds are powders or liquids | [7][8] |
| Boiling Point | ~223.5 °C (Predicted) | [3] |
| Density | ~1.3 g/mL (Predicted) | [3] |
| Purity | Typically ≥95% | [5] |
Synthesis and Reaction Pathways
A potential pathway could start from 1,2,3-trifluorobenzene. Nitration would yield a difluoronitrobenzene intermediate, which could then undergo nucleophilic aromatic substitution with a methoxide source to introduce the methoxy group. The final step would be the reduction of the nitro group to the desired aniline.
A related, documented synthesis is that of 4-fluoro-2-methoxyaniline starting from 2,4-difluoro-1-nitrobenzene.[9] This process involves a methoxylation step followed by reduction, which supports the general logic of the proposed pathway.
Applications in Research and Drug Development
Fluorinated building blocks like 3,4-Difluoro-2-methoxyaniline are of significant interest in drug discovery. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The aniline and methoxy groups provide versatile handles for further chemical modifications.
This compound serves as a precursor for synthesizing more complex molecules, particularly heterocyclic structures like quinolines, which are common scaffolds in active pharmaceutical ingredients (APIs).[8][10] For instance, related fluorinated p-anisidines are used in the Combes quinoline synthesis to create derivatives that act as kinase inhibitors.[8] The structural motif is also found in antagonists for dopamine receptors, highlighting its relevance in neuroscience drug discovery.[11]
Spectroscopic Analysis
The structural confirmation of 3,4-Difluoro-2-methoxyaniline relies on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns would be complex due to fluorine-hydrogen (H-F) coupling.
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¹³C NMR: Would reveal the chemical shifts of the seven carbon atoms, with carbon-fluorine (C-F) coupling providing additional structural information. The Gauge-Independent Atomic Orbital (GIAO) method is often used for theoretical calculation of NMR shifts.[12][13]
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¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as N-H stretching for the amine, C-O stretching for the methoxy ether, and C-F stretching for the fluoro groups.[14]
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Mass Spectrometry (MS): Would be used to confirm the molecular weight (159.13 g/mol ) and fragmentation pattern of the molecule.[3][4]
Experimental Protocols
The following is a generalized experimental protocol for a key reaction type involving this class of compounds: the reduction of a nitroaromatic precursor. This protocol is based on methodologies described for similar syntheses.[9]
Protocol: Reduction of 4-Fluoro-2-methoxy-1-nitrobenzene to 4-Fluoro-2-methoxyaniline
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Apparatus Setup: A pressure-rated autoclave or a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is assembled.
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Charging the Reactor: Methanol is added to the reactor as a solvent, followed by the starting material, 4-fluoro-2-methoxy-1-nitrobenzene.
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Catalyst Addition: A slurry of a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) in methanol is carefully added to the reaction mixture under a nitrogen atmosphere to prevent catalyst deactivation.[9]
-
Reaction Execution: The reactor is sealed (if using an autoclave) and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction mixture is stirred at a controlled temperature (e.g., 25-30°C) until hydrogen uptake ceases, indicating the completion of the reaction. Progress can be monitored by TLC or GC-MS.
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Work-up and Isolation:
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The reaction mixture is filtered to remove the catalyst.
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The solvent (methanol) is removed from the filtrate under reduced pressure (rotary evaporation).
-
The resulting crude product can be purified by distillation under vacuum or recrystallization from an appropriate solvent system (e.g., petroleum ether) to yield the pure aniline product.[9]
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Safety and Handling
Safety data for 3,4-Difluoro-2-methoxyaniline is not explicitly detailed in the search results. However, data from structurally related anilines suggest that it should be handled with caution as a potentially hazardous substance. The following information is aggregated from safety data sheets of similar compounds.[7][15][16]
| Hazard Type | GHS Information and Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [7][15] (H302, H312, H332). Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves and clothing.[17] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. [15] (H315, H319). Wear eye protection. Rinse immediately with plenty of water for at least 15 minutes upon contact.[16] |
| Carcinogenicity | Related methoxyanilines are classified as possibly carcinogenic to humans (IARC Group 2B) or may cause cancer.[7] (H350). Obtain special instructions before use. Do not handle until all safety precautions have been read.[17] |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid dust formation. Keep containers tightly closed in a dry, cool place.[16] |
| Personal Protection | Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Respiratory protection may be required if dust is generated.[7][16] |
| Disposal | Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[16] |
References
- 1. mdpi.com [mdpi.com]
- 2. drughunter.com [drughunter.com]
- 3. 3,4-Difluoro-2-methoxyaniline | CAS 114076-35-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. appchemical.com [appchemical.com]
- 5. scbt.com [scbt.com]
- 6. pschemicals.com [pschemicals.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. ossila.com [ossila.com]
- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 10. 114076-35-6 | 3,4-Difluoro-2-methoxyaniline - Alachem Co., Ltd. [alachem.co.jp]
- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]



